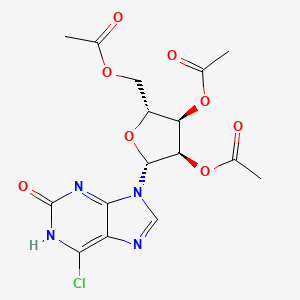

Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside involves multiple steps, including protection and deprotection strategies, as well as glycosylation reactions. For instance, the synthesis of O-benzylated thio sugars from derivatives of 2,3,6-tri-O-benzyl-1-thio-d-galactopyranose demonstrates the complexity and versatility of carbohydrate synthesis techniques. These processes often involve the sequential isomerization, acylation, and hydrolysis steps, followed by reactions with sulfur nucleophiles to produce thio sugars, showcasing the intricate manipulation of functional groups required to achieve desired targets (Nashed & Anderson, 1977).

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside is characterized by the presence of benzylidene and benzoyl protective groups. These groups influence the compound's reactivity and physical properties. For example, the synthesis and characterization of related glycosides reveal the impact of these groups on the glycosidic bond formation and the overall molecular conformation. Crystal structure analysis of such compounds can provide insights into their conformation, which is crucial for understanding their reactivity and interaction with other molecules (Krajewski et al., 1985).

Chemical Reactions and Properties

The chemical reactivity of methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside and its derivatives often involves selective acylation, benzylation, and glycosylation reactions. These reactions are pivotal in constructing complex carbohydrate structures. The selective benzylation of D-galactopyranosides, for example, demonstrates the nuanced control over functional group manipulation required in the synthesis of carbohydrate derivatives. Such selective reactions enable the construction of specific glycosidic linkages, essential for the synthesis of oligosaccharides and glycoconjugates (Flowers, 1975).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity Studies Research involving Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside focuses significantly on its synthesis and reactivity. Hull, Orchard, and Owen (1977) studied the reactions of 4,6-disulphonates of methyl d-glucopyranosides and -galactopyranosides with thio-nucleophiles, demonstrating important aspects of its chemical behavior (Hull, Orchard, & Owen, 1977). Similarly, Fréchet and Baer (1975) explored the synthesis and methanolysis of certain 2‐O‐Benzylated D‐Galactopyranosyl and D‐Galactofuranosyl‐Halides, including derivatives of Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside (Fréchet & Baer, 1975).

Affinity Chromatography and Ligand Development Ziegler, Eckhardt, Strayle, and Herzog (1992) utilized a series of 2,3-di-O-benzoyl-D-galactopyranosides, including the alpha- and beta-derivatives of Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside, for the synthesis of ligands used in affinity chromatography, specifically for isolating serum amyloid P protein from human serum (Ziegler, Eckhardt, Strayle, & Herzog, 1992).

Regioselective Acylation and Methylation Research by Osborn, Brome, Harwood, and Suthers (2001) on the regioselective C-3-O-acylation and O-methylation of 4,6-O-benzylidene-beta-D-gluco- and galactopyranosides, including Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside, has provided insights into selective chemical modifications important in the field of carbohydrate chemistry (Osborn, Brome, Harwood, & Suthers, 2001).

Synthetic Mucin Fragments In the context of synthetic biology, Abbas, Kohata, and Matta (1987) conducted studies on synthetic mucin fragments using derivatives of Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside. These studies are significant for understanding the synthesis and properties of complex carbohydrates and their potential biomedical applications (Abbas, Kohata, & Matta, 1987).

Wirkmechanismus

Target of Action

Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside is a biochemical used in proteomics research

Mode of Action

It is known that benzylidene acetals, a group to which this compound belongs, are widely used in synthetic carbohydrate chemistry . They form a new chiral center during their formation, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .

Biochemical Pathways

As a benzylidene acetal, it may play a role in the synthesis of various sugars .

Result of Action

As a biochemical used in proteomics research , it may be involved in the study of proteins, their structures, functions, and interactions.

Eigenschaften

IUPAC Name |

[(4aR,6R,7R,8S,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O8/c1-31-28-24(35-26(30)19-13-7-3-8-14-19)23(34-25(29)18-11-5-2-6-12-18)22-21(33-28)17-32-27(36-22)20-15-9-4-10-16-20/h2-16,21-24,27-28H,17H2,1H3/t21-,22+,23+,24-,27?,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMUHSNJRXPSSA-UIMVVKBASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside | |

CAS RN |

53598-03-1 |

Source

|

| Record name | β-D-Galactopyranoside, methyl 4,6-O-(phenylmethylene)-, dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53598-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)

![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)

![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)